molecular formula C14H16Cl2O3 B1327900 Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate CAS No. 898777-89-4

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Cat. No. B1327900
M. Wt: 303.2 g/mol
InChI Key: HPMZXRZAFFQFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl-substituted hexanoic acid. The “ethyl” part refers to the ethyl group (-CH2CH3) attached through an ester linkage (COO-), and “6-(2,3-dichlorophenyl)” suggests a 2,3-dichlorophenyl group attached at the 6th carbon of the hexanoic acid backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 2,3-dichlorophenyl-substituted hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid, following the general procedure for esterification .


Molecular Structure Analysis

The molecular structure would consist of a hexanoate backbone with a 2,3-dichlorophenyl group attached at one end and an ethyl ester group at the other .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding as a hydrogen bond acceptor .

Scientific Research Applications

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways The ABTS/PP decolorization assay, a prevalent method for measuring antioxidant capacity, uses reactions that involve 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, a compound structurally related to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The review discusses the reaction pathways, highlighting the role of antioxidants forming coupling adducts with ABTS radicals. It suggests the need for further investigation into the extent of these reactions' contribution to total antioxidant capacity and the specificity of the resultant oxidation products, indicating the compound's relevance in analytical chemistry for antioxidant capacity measurement (Ilyasov et al., 2020).

Natural Attenuation of Chlorinated Ethenes in Hyporheic Zones This review explores the biogeochemical processes in hyporheic zones that impact the fate of chlorinated ethenes, significant chemical stressors in urban water ecosystems. It highlights the zone as a natural bioreactor, potentially reducing or eliminating these contaminants before they reach surface water bodies, emphasizing the role of such compounds in environmental chemistry and pollution mitigation (Weatherill et al., 2018).

Effective Treatment Methods on PEDOTPSS to Enhance its Thermoelectric Performance

This review discusses various treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a successful organic thermoelectric material. The compound's relation to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, in the context of chemical treatment and performance enhancement, highlights its significance in the development of advanced materials for thermoelectric applications (Zhengyou Zhu et al., 2017).

Chlorophenols in Municipal Solid Waste Incineration This review addresses the role of chlorophenols as precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). It underlines the formation pathways and the significance of these compounds in environmental chemistry, particularly concerning pollution control and waste management (Yaqi Peng et al., 2016).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. Standard precautions for handling chemicals should be followed .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. For example, it could be investigated for biological activity, given the presence of the dichlorophenyl group, which is found in various biologically active compounds .

properties

IUPAC Name

ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZXRZAFFQFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645742
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

CAS RN

898777-89-4
Record name Ethyl 2,3-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.